molecular formula C13H16O3 B13783530 4-(3-Oxobutyl)phenyl propionate CAS No. 84604-41-1

4-(3-Oxobutyl)phenyl propionate

Cat. No.: B13783530
CAS No.: 84604-41-1
M. Wt: 220.26 g/mol
InChI Key: NBNZUDHERZHGTE-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)phenyl propionate is an organic compound with the molecular formula C13H16O3. It is characterized by a phenyl ring substituted with a propionate group and a 3-oxobutyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)phenyl propionate typically involves the esterification of 4-(3-oxobutyl)phenol with propionic acid or its derivatives. One common method is the reaction of 4-(3-oxobutyl)phenol with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutyl)phenyl propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Oxobutyl)phenyl propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)phenyl propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation and reduction products may interact with enzymes and receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxobutyl)phenyl acetate
  • 4-(3-Oxobutyl)phenyl butyrate
  • 4-(3-Oxobutyl)phenyl valerate

Uniqueness

4-(3-Oxobutyl)phenyl propionate is unique due to its specific ester linkage and the presence of a 3-oxobutyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the propionate ester may exhibit different solubility and stability characteristics compared to acetate or butyrate esters .

Properties

CAS No.

84604-41-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] propanoate

InChI

InChI=1S/C13H16O3/c1-3-13(15)16-12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3

InChI Key

NBNZUDHERZHGTE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States

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